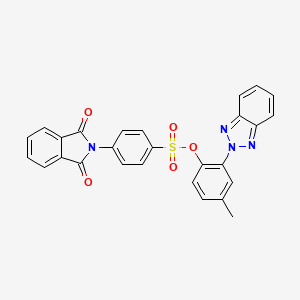
2-(2H-benzotriazol-2-yl)-4-methylphenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-BENZENESULFONATE: is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique structural features, which include a benzotriazole moiety, a methylphenyl group, and a benzenesulfonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-BENZENESULFONATE typically involves multi-step organic reactions. The general synthetic route includes:
Formation of Benzotriazole Moiety: The benzotriazole ring is synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of Methylphenyl Group: The methylphenyl group is introduced via Friedel-Crafts alkylation using methylbenzene and a suitable catalyst such as aluminum chloride.
Formation of Benzenesulfonate Ester: The benzenesulfonate ester is formed by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of advanced catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzotriazole ring, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonate ester group, where nucleophiles can replace the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a photostabilizer in polymers and coatings to protect against UV degradation.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance plastics and resins.
Mécanisme D'action
The mechanism of action of this compound involves its ability to absorb UV light and dissipate the energy as heat, thereby preventing photodegradation. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL: Similar structure but lacks the benzenesulfonate ester group.
4-METHYLPHENYL 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-BENZENESULFONATE: Similar structure but lacks the benzotriazole moiety.
Uniqueness
The uniqueness of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1-BENZENESULFONATE lies in its combined structural features, which confer distinct chemical properties and a wide range of applications. The presence of both benzotriazole and benzenesulfonate ester groups allows it to function effectively as a photostabilizer and a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C27H18N4O5S |
|---|---|
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
[2-(benzotriazol-2-yl)-4-methylphenyl] 4-(1,3-dioxoisoindol-2-yl)benzenesulfonate |
InChI |
InChI=1S/C27H18N4O5S/c1-17-10-15-25(24(16-17)31-28-22-8-4-5-9-23(22)29-31)36-37(34,35)19-13-11-18(12-14-19)30-26(32)20-6-2-3-7-21(20)27(30)33/h2-16H,1H3 |
Clé InChI |
TZNWYISZYYEREC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)N5N=C6C=CC=CC6=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


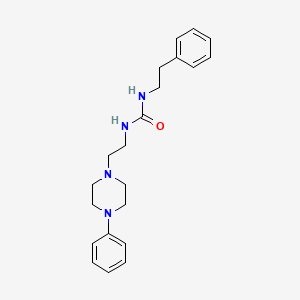
![Methyl 2-[(cyclohexylcarbonyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11116340.png)
![4-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11116345.png)
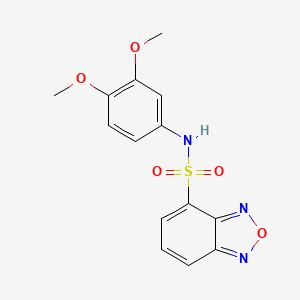
![3-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11116350.png)
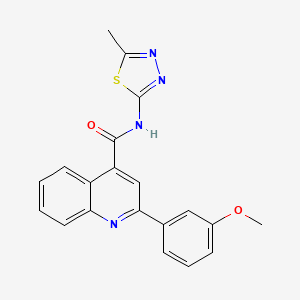
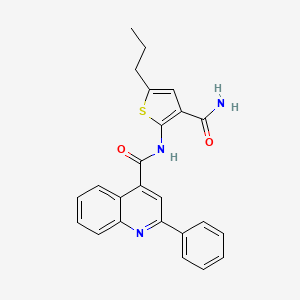
![{3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11116370.png)
![Methyl 4-methyl-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11116377.png)
![4-{[3-(Methoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11116384.png)
![4-(Morpholin-4-yl)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B11116387.png)
![5-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11116389.png)
![3-[(Furan-2-ylcarbonyl)amino]phenyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11116391.png)
![3-{[2-(4-Chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B11116396.png)
